molecular formula C20H21N3OS B2574963 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 863593-56-0

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No. B2574963
CAS RN: 863593-56-0
M. Wt: 351.47
InChI Key: JDTMOMKIBFHATN-UHFFFAOYSA-N
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Description

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide, also known as Compound A, is a synthetic molecule that has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Heterocycle Formation

Research on N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide primarily focuses on its synthesis and the formation of various heterocyclic compounds. For instance, Dotsenko et al. (2019) explored the synthesis of N-, S,N-, and Se,N-heterocycles, including thiazolo[5,4-b]pyridin-2-yl derivatives, through aminomethylation of various substrates (Dotsenko et al., 2019). Similarly, Fadda et al. (2013) used N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a key intermediate in synthesizing thiazolo[3,2-a]pyrimidine derivatives (Fadda et al., 2013).

Anticancer and Antimicrobial Activities

The compound's derivatives exhibit promising biological activities. Altug et al. (2011) synthesized a series of thiazolo[3,2-a]pyridines demonstrating significant anticancer activities across various cancer cell lines (Altug et al., 2011). Ivasechko et al. (2022) developed pyridine-thiazole hybrid molecules with high antiproliferative activity against different types of tumor cell lines, suggesting their potential as anticancer agents (Ivasechko et al., 2022). Gomha et al. (2017) synthesized derivatives containing the thiazole moiety that exhibited potent anticancer properties (Gomha et al., 2017). Patel et al. (2015) developed benzamide derivatives showing antibacterial and antifungal activities (Patel & Patel, 2015).

Environmental Applications

In environmental science, Zargoosh et al. (2015) synthesized a magnetic nanoadsorbent using N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for removing Zn2+ and Cd2+ ions from industrial wastes, showcasing its potential in environmental cleanup (Zargoosh et al., 2015).

properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-13-15(19-23-17-11-6-12-21-20(17)25-19)9-5-10-16(13)22-18(24)14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTMOMKIBFHATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCCCC2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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